4-Methyl-3-phenylbenzoic acid
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Overview
Description
4-Methyl-3-phenylbenzoic acid is a chemical compound with the CAS Number: 401573-78-2 . It has a molecular weight of 212.25 and its IUPAC name is 6-methyl [1,1’-biphenyl]-3-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a methyl group . The exact structure can be represented by the InChI code: 1S/C14H12O2/c1-10-7-8-12 (14 (15)16)9-13 (10)11-5-3-2-4-6-11/h2-9H,1H3, (H,15,16) .Physical And Chemical Properties Analysis
4-Methyl-3-phenylbenzoic acid is a powder that has a melting point between 216-220 degrees Celsius .Scientific Research Applications
- Their low phase transition temperatures, tunable dielectric and electrooptical properties, and relatively low viscosity contribute to their practical use in liquid crystal devices .
Liquid Crystalline Materials
Antioxidant and Antibacterial Agents
Safety and Hazards
The safety information for 4-Methyl-3-phenylbenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers I found a paper on the synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate . Although it doesn’t directly discuss 4-Methyl-3-phenylbenzoic acid, it provides insight into the synthesis and application of similar compounds.
Mechanism of Action
Target of Action
It’s structurally similar to mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid) that primarily targets the prostaglandin synthetase receptors cox-1 and cox-2 .
Mode of Action
Like Mefenamic acid, 4-Methyl-3-phenylbenzoic acid may bind to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This inhibition can lead to a decrease in the formation of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Based on its potential similarity to mefenamic acid, it might influence the cyclooxygenase pathway, which is involved in the production of prostaglandins .
Result of Action
If it acts similarly to mefenamic acid, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
properties
IUPAC Name |
4-methyl-3-phenylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRQIDXIOXWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylbenzoic acid |
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